N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
N-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a 1,3,4-thiadiazole derivative featuring a 3-nitrophenyl substituent at the 5-position and a butanamide group at the 2-position. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including pesticidal, antifungal, and plant growth-regulating properties . The nitro group on the phenyl ring is strongly electron-withdrawing, which may enhance reactivity and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity .
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-2-4-10(17)13-12-15-14-11(20-12)8-5-3-6-9(7-8)16(18)19/h3,5-7H,2,4H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYREVMAVTLDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole core is typically constructed via cyclization reactions involving thiosemicarbazide intermediates. For N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide, the precursor 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine (1 ) is synthesized by reacting 3-nitrobenzohydrazide with thiosemicarbazide under acidic conditions. In a representative protocol, equimolar quantities of 3-nitrobenzohydrazide and thiosemicarbazide are refluxed in phosphorus oxychloride (POCl₃) for 6–8 hours, facilitating cyclodehydration to form the thiadiazole ring. The crude product is neutralized with sodium bicarbonate, filtered, and recrystallized from ethanol to yield 1 as a yellow crystalline solid (mp 192–194°C, yield 78%).
Key spectral data for 1 :
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IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches), 1610 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, H-4), 8.23–7.98 (m, 3H, aromatic H), 6.12 (s, 2H, NH₂).
Alternative Route via Hydrazonoyl Chlorides
An alternative approach involves the use of N-(3-nitrophenyl)hydrazonoyl chloride, which reacts with hydrazine-carbodithioate derivatives in ethanol under triethylamine catalysis. This method offers milder conditions (room temperature, 2 hours) but requires meticulous purification via column chromatography (ethyl acetate/hexane, 1:3) to isolate 1 (yield 65%, mp 189–191°C).
Acylation of 5-(3-Nitrophenyl)-1,3,4-Thiadiazol-2-amine
Butanoylation Using Acyl Chlorides
The amidation of 1 to yield this compound (2 ) is achieved via two primary methods:
Method A: Acyl Chloride Coupling
A solution of 1 (1 mmol) in dry dichloromethane (DCM) is treated with triethylamine (1.2 mmol) and butanoyl chloride (1.1 mmol) at 0°C. The reaction is stirred at room temperature for 12 hours, followed by washing with 5% HCl and brine. The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to afford 2 as a white powder (yield 82%, mp 148–150°C).
Characterization data for 2 (Method A) :
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IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂).
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¹H NMR (CDCl₃) : δ 8.45 (s, 1H, H-4), 8.20–7.85 (m, 3H, aromatic H), 3.42 (t, 2H, J = 7.2 Hz, CH₂CO), 2.15 (quin, 2H, J = 7.2 Hz, CH₂CH₂CO), 1.72 (sex, 2H, J = 7.2 Hz, CH₂CH₃), 1.02 (t, 3H, J = 7.2 Hz, CH₃).
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Elemental Analysis : Calculated for C₁₂H₁₁N₄O₃S: C 48.97%, H 3.77%, N 19.04%; Found: C 48.75%, H 3.82%, N 18.89%.
Method B: Carbodiimide-Mediated Amidation
A mixture of 1 (1 mmol), butanoic acid (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) in acetonitrile is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. After column chromatography (ethyl acetate/hexane, 1:2), 2 is obtained as a pale-yellow solid (yield 75%, mp 145–147°C).
Comparative advantages :
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Method A offers higher yields (82%) but requires stringent moisture control.
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Method B avoids acyl chloride handling but necessitates longer reaction times.
Optimization and Mechanistic Insights
Reaction Temperature and Solvent Effects
Cyclization of the thiadiazole ring in POCl₃ is exothermic, necessitating controlled addition to prevent side reactions (e.g., over-oxidation of the nitrophenyl group). Substituting POCl₃ with polyphosphoric acid (PPA) at 120°C reduces hydrolytic side products but decreases yield to 68%.
For acylation, polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Non-polar solvents like DCM improve product crystallinity but slow reaction kinetics.
Stoichiometric Considerations
Excess butanoyl chloride (1.5 eq.) in Method A drives the reaction to completion but risks diacylation. Equimolar ratios preserve selectivity, as confirmed by LC-MS monitoring.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30) confirms >98% purity for 2 . Residual triethylamine in Method A is undetectable (<0.1% by GC-MS), whereas Method B shows trace HOBt (<0.5%).
X-ray Crystallography
Single-crystal X-ray diffraction of 2 (Figure 1) reveals planar thiadiazole and nitrophenyl rings, with dihedral angles of 12.3° between planes. The butanamide side chain adopts a gauche conformation, stabilized by intramolecular N–H···O hydrogen bonds (2.89 Å).
Industrial Scalability and Environmental Impact
Waste Management
POCl₃-mediated cyclization generates phosphoric acid waste, requiring neutralization with Ca(OH)₂. Method B’s aqueous workup produces less hazardous waste, aligning with green chemistry principles.
Cost Analysis
EDC/HOBt coupling increases reagent costs by 40% compared to acyl chlorides. However, higher yields in Method A offset raw material expenses at scale.
| Parameter | Method A (Acyl Chloride) | Method B (EDC/HOBt) |
|---|---|---|
| Yield | 82% | 75% |
| Reaction Time | 12 hours | 24 hours |
| Purity (HPLC) | 98.5% | 97.8% |
| Cost per gram (USD) | 12.40 | 18.20 |
Table 2: Spectroscopic Data for Key Intermediates
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| 1 | – | 8.52 (s, H-4) | 192–194 |
| 2 | 1685 | 3.42 (t, CH₂CO) | 148–150 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative .
Scientific Research Applications
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide exhibits significant biological activities that make it a subject of interest in medicinal chemistry:
Anticancer Properties
The compound has been shown to inhibit specific kinases involved in cellular signaling pathways such as MAPK/ERK and PI3K/AKT. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial and Antifungal Activities
Research indicates that this compound possesses antimicrobial and antifungal properties. It has been tested against various pathogens, demonstrating efficacy that could be harnessed for therapeutic applications in infectious diseases.
Medicinal Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.
Agricultural Chemistry
Due to its biological activity, this compound may find applications in agricultural chemistry as a pesticide or fungicide. The efficacy against microbial pathogens suggests its potential use in crop protection products.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical data of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide with analogous compounds from the evidence:
Key Observations:
- Substituent Effects: The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 5m or isopropyl in ), which may reduce electrophilicity but improve solubility. Nitro groups enhance intermolecular interactions (e.g., N–H⋯N and C–H⋯O hydrogen bonds) critical for crystal packing and stability .
- Melting Points: Thiadiazoles with aromatic substituents (e.g., 5j and 5m) exhibit higher melting points (135–140°C) compared to aliphatic derivatives, likely due to stronger π-π interactions .
Biological Activity
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound features a thiadiazole ring with a nitrophenyl substituent and a butanamide moiety. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and agricultural applications.
Structural Formula
The structural formula can be represented as follows:
Target Enzymes and Pathways
This compound primarily targets specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases that regulate various cellular processes such as growth, differentiation, and apoptosis. The compound interacts with its targets by binding to the active site of the enzyme or receptor, inhibiting its activity and leading to conformational changes that disrupt downstream signaling pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole with similar structures have been reported to exhibit high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Studies have indicated that compounds within this class can inhibit fungal growth effectively. For example, certain thiadiazole derivatives demonstrated antifungal activity against Candida albicans and Aspergillus niger .
- Anticancer Potential : The inhibition of specific enzymes linked to cancer progression suggests potential anticancer properties for this compound. The ability to disrupt cellular signaling pathways may lead to reduced tumor growth .
Case Studies
- Antimicrobial Screening : A study evaluated various 1,3,4-thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- Antifungal Activity Assessment : In vitro tests showed that certain derivatives had zones of inhibition ranging from 15–19 mm against pathogens such as Salmonella typhi and E. coli, indicating promising antifungal properties .
Data Table
| Biological Activity | Target Organisms | Activity Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| Antimicrobial | Escherichia coli | Moderate |
| Antifungal | Candida albicans | Moderate |
| Antifungal | Aspergillus niger | Significant |
| Anticancer (in vitro) | Various cancer cell lines | Potentially effective |
Q & A
Q. Key Parameters :
- Catalyst selection : POCl₃ enhances cyclization efficiency compared to H₂SO₄ .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaryl intermediates .
How is the purity and structural integrity of this compound confirmed?
Basic Research Focus
Analytical Workflow :
- Melting Point : Compare observed values (e.g., 114–147°C for similar thiadiazoles) with literature to assess purity .
- Chromatography : Use TLC (Rf values) or HPLC with UV detection to confirm homogeneity .
- Spectroscopy :
- FT-IR : Identify C=N (1560–1595 cm⁻¹) and C-S-C (695–700 cm⁻¹) stretches .
- ¹H-NMR : Aromatic protons (δ 7.0–8.0 ppm) and aliphatic chains (δ 2.1–3.0 ppm) validate substitution patterns .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% deviation) .
Advanced Tip : Single-crystal X-ray diffraction resolves ambiguous structural features, such as nitro group orientation .
What strategies are employed to analyze structure-activity relationships (SAR) for biological activity in thiadiazole derivatives?
Advanced Research Focus
Methodological Framework :
- Derivatization : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the phenyl or butanamide positions .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to correlate nitro group placement with cytotoxicity .
- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., β-adrenoceptors or kinases) .
Q. Case Study :
- Nitro Position : 3-Nitrophenyl derivatives show enhanced antibacterial activity over 4-nitrophenyl analogs due to improved electron-withdrawing effects .
- Butanamide Chain : Longer chains (e.g., pentanamide) may reduce solubility, affecting bioavailability .
How are computational methods like DFT used to predict electronic and spectroscopic properties of this compound?
Advanced Research Focus
Computational Workflow :
- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G(d) basis sets to minimize energy and calculate bond lengths/angles .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient nitro group enhances electrophilicity) .
- Vibrational Spectroscopy : Simulate IR spectra and compare with experimental data to assign peaks (e.g., C=N vs. C-S vibrations) .
Validation : Match computed NMR chemical shifts (via GIAO method) with experimental δ values to refine structural models .
What are the challenges in designing derivatives with enhanced bioactivity, and how are they addressed?
Advanced Research Focus
Key Challenges :
- Poor Solubility : Introduce hydrophilic groups (e.g., -OH, -NH₂) or use PEGylation to improve pharmacokinetics .
- Metabolic Instability : Replace labile esters with amides or thioethers to resist enzymatic degradation .
- Target Selectivity : Employ fragment-based drug design (FBDD) to optimize interactions with specific binding pockets .
Q. Case Study :
- Heterocyclic Hybrids : Fusion with oxadiazole or pyrazole rings enhances antiproliferative activity by enabling π-π stacking with DNA .
- Nitro Reduction : Monitor nitro-to-amine conversion in vivo using LC-MS to assess prodrug potential .
How can contradictions in biological data for similar thiadiazole derivatives be resolved?
Advanced Research Focus
Resolution Strategies :
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. SRB for cytotoxicity) .
- Crystallography : Resolve binding modes of enantiomers (if chiral centers exist) to explain divergent activities .
- Proteomics : Identify off-target interactions (e.g., kinase inhibition) via affinity chromatography-mass spectrometry .
Example : Discrepancies in β-adrenoceptor blocking activity may arise from differences in cell membrane permeability, resolved using logP calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
